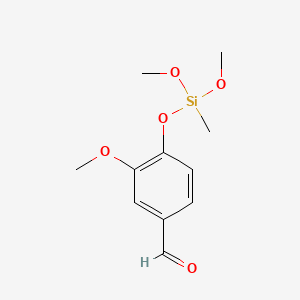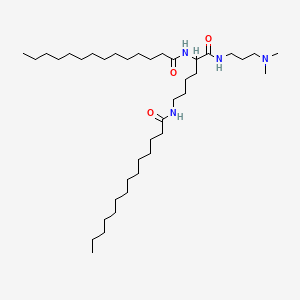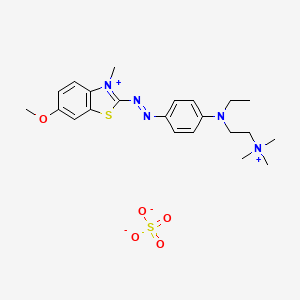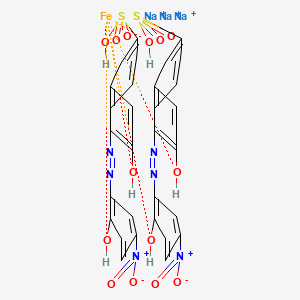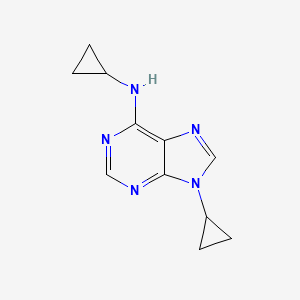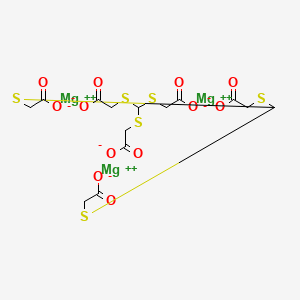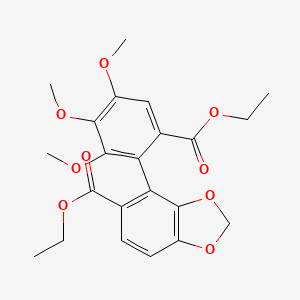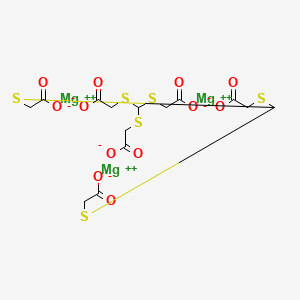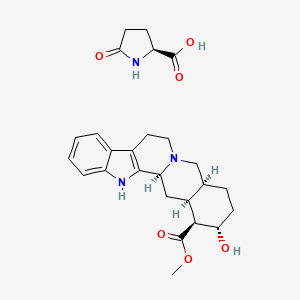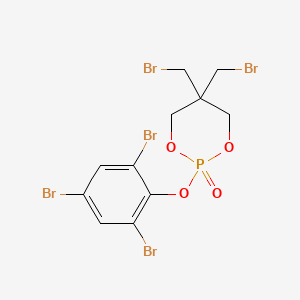
5,5-Bis(bromomethyl)-2-(2,4,6-tribromophenoxy)-1,3,2-dioxaphosphorinane 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5,5-Bis(bromomethyl)-2-(2,4,6-tribromophenoxy)-1,3,2-dioxaphosphorinane 2-oxide” is a brominated flame retardant. These compounds are often used in various materials to reduce their flammability. The compound’s structure includes multiple bromine atoms, which are known for their flame-retardant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5,5-Bis(bromomethyl)-2-(2,4,6-tribromophenoxy)-1,3,2-dioxaphosphorinane 2-oxide” typically involves the bromination of precursor compounds. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures and solvents to ensure the desired substitution.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale bromination reactions in reactors designed to handle corrosive bromine reagents. The process may include steps for purification and crystallization to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the bromomethyl groups.
Reduction: Reduction reactions could potentially remove bromine atoms, altering the compound’s properties.
Substitution: The bromine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated alcohols, while substitution could result in various functionalized derivatives.
Aplicaciones Científicas De Investigación
“5,5-Bis(bromomethyl)-2-(2,4,6-tribromophenoxy)-1,3,2-dioxaphosphorinane 2-oxide” is primarily used as a flame retardant in various materials, including plastics, textiles, and electronics. Its effectiveness in reducing flammability makes it valuable in industries where fire safety is critical.
Mecanismo De Acción
The flame-retardant properties of the compound are due to the presence of bromine atoms, which release bromine radicals when exposed to heat. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby slowing down or extinguishing the fire.
Comparación Con Compuestos Similares
Similar Compounds
Tetrabromobisphenol A (TBBPA): Another widely used brominated flame retardant.
Hexabromocyclododecane (HBCD): Known for its use in polystyrene insulation materials.
Decabromodiphenyl ether (DecaBDE): Used in various applications, including textiles and electronics.
Uniqueness
“5,5-Bis(bromomethyl)-2-(2,4,6-tribromophenoxy)-1,3,2-dioxaphosphorinane 2-oxide” is unique due to its specific structure, which may offer distinct advantages in terms of thermal stability and effectiveness as a flame retardant compared to other compounds.
Propiedades
Número CAS |
38578-30-2 |
|---|---|
Fórmula molecular |
C11H10Br5O4P |
Peso molecular |
636.7 g/mol |
Nombre IUPAC |
5,5-bis(bromomethyl)-2-(2,4,6-tribromophenoxy)-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C11H10Br5O4P/c12-3-11(4-13)5-18-21(17,19-6-11)20-10-8(15)1-7(14)2-9(10)16/h1-2H,3-6H2 |
Clave InChI |
SOWHFSRXEMPZAD-UHFFFAOYSA-N |
SMILES canónico |
C1C(COP(=O)(O1)OC2=C(C=C(C=C2Br)Br)Br)(CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



